(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
(Z)-N-(6-(Methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a Z-configuration at the imino group of the benzo[d]thiazol-2(3H)-ylidene core. Key structural attributes include:
- 6-Methylsulfonyl substituent: A strong electron-withdrawing group that enhances polarity and may influence binding interactions in biological systems .
- 3-Prop-2-yn-1-yl group: An alkyne moiety that enables further functionalization via click chemistry, as demonstrated in copper-catalyzed 1,3-dipolar cycloadditions .
- Cyclohexanecarboxamide: A lipophilic group that likely improves membrane permeability compared to aromatic carboxamides.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-11-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)13-7-5-4-6-8-13/h1,9-10,12-13H,4-8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOQHBYKYYGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound notable for its diverse biological activities. Its unique structure, which incorporates a benzo[d]thiazole moiety, methylsulfonyl, and prop-2-yn-1-yl groups, suggests potential therapeutic applications in various fields, including oncology and infectious diseases.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3S3 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 896346-52-4 |
| Structural Features | Benzo[d]thiazole, methylsulfonyl group, cyclohexanecarboxamide |
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit biological activities through several pathways:
- Antimicrobial Activity : The benzo[d]thiazole moiety is known for its antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Methylsulfonyl groups can influence inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment.
- Anticancer Properties : The structural diversity provided by the propynyl group may enhance interactions with biological targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, compounds structurally related to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a study on a related compound indicated that it inhibited cell growth in breast cancer cell lines through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Studies
- Case Study on Anticancer Efficacy : A research article published in the Journal of Medicinal Chemistry reported that a thiazole derivative significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 and HeLa). The compound induced G0/G1 phase arrest and apoptosis through caspase activation pathways .
- Case Study on Antimicrobial Properties : A study focusing on the antimicrobial effects of thiazole derivatives highlighted that compounds similar to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Toxicity and Safety Profile
The safety profile of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) has not been thoroughly evaluated in clinical settings. However, toxicity studies on related compounds suggest that while they may exhibit promising therapeutic effects, careful assessment is necessary to determine their safety margins and potential side effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Insights
A. Core Heterocycle Influence
- Benzo[d]thiazole vs. 1,3,4-Thiadiazole :
- Benzo[d]thiazoles (e.g., target compound) exhibit extended π-conjugation, enhancing stability and electronic interactions with biological targets compared to thiadiazoles .
- Thiadiazoles (e.g., Compound 4g) are smaller heterocycles with higher solubility but may lack the rigidity required for selective target binding .
B. Substituent Effects
- Alkyne Functionality :
Research Findings and Data Gaps
- Physicochemical Data: No experimental logP or solubility data are available for the target compound. Comparisons rely on substituent trends (e.g., methylsulfonyl > nitro in polarity).
- Biological Studies : Direct activity data are absent; inferences are drawn from analogs like STING agonists () and antimicrobial thiadiazoles ().
- Synthetic Routes : ’s click chemistry methods could be adapted for derivatizing the target compound’s alkyne group, but its core synthesis remains undefined .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step methodologies, such as:
- Suzuki coupling for introducing aromatic substituents, requiring palladium catalysts and inert atmospheres .
- Nucleophilic substitution at the benzo[d]thiazole core, using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for click chemistry modifications) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for the propargyl group (~2.5 ppm for ≡CH protons) and cyclohexane carboxamide (δ ~1.5–2.0 ppm for cyclohexane protons) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1300 cm⁻¹) and amide (C=O at ~1670 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities .
Q. What preliminary assays assess its biological activity?
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATP depletion for kinase activity) .
- Cellular viability assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- DFT calculations : Model transition states for propargyl substitution or cyclization steps .
- Isolation of intermediates : Use TLC or HPLC to track intermediates during Suzuki coupling or thiazole ring formation .
- Kinetic studies : Vary reagent stoichiometry and monitor progress via in-situ IR or NMR .
Q. What strategies resolve contradictions in reported biological efficacy?
- Orthogonal assays : Validate enzyme inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity .
- Proteomic profiling : Identify off-target effects via kinome-wide screening or pull-down assays .
- Dose-response analysis : Replicate studies with standardized compound purity (>95% by HPLC) to exclude batch variability .
Q. How can structural modifications enhance target selectivity?
- SAR studies : Modify substituents (e.g., methylsulfonyl → trifluoromethanesulfonyl) and test activity .
- Molecular docking : Predict interactions with target proteins (e.g., GSK-3β) using AutoDock Vina or Schrödinger Suite .
- Propargyl group replacement : Substitute with azide or alkyl groups to assess impact on bioactivity .
Q. What methodologies characterize its pharmacokinetics in vivo?
- ADMET profiling : Measure solubility (shake-flask method), plasma stability (LC-MS), and CYP450 inhibition .
- Rodent studies : Administer via IV/IP and quantify plasma half-life using LC-MS/MS .
- Tissue distribution : Radiolabel the compound (³H/¹⁴C) and track accumulation in organs .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
